6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde 6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 937617-11-3
VCID: VC4515941
InChI: InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3
SMILES: CCOC1=C(N2C=CSC2=N1)C=O
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.22

6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde

CAS No.: 937617-11-3

Cat. No.: VC4515941

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.22

* For research use only. Not for human or veterinary use.

6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde - 937617-11-3

Specification

CAS No. 937617-11-3
Molecular Formula C8H8N2O2S
Molecular Weight 196.22
IUPAC Name 6-ethoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Standard InChI InChI=1S/C8H8N2O2S/c1-2-12-7-6(5-11)10-3-4-13-8(10)9-7/h3-5H,2H2,1H3
Standard InChI Key BMPZBUUWHLTNEI-UHFFFAOYSA-N
SMILES CCOC1=C(N2C=CSC2=N1)C=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.22 g/mol. Its IUPAC name is 6-ethoxyimidazo[2,1-b][1, thiazole-5-carbaldehyde, reflecting the ethoxy substituent on the thiazole ring and the aldehyde functional group at the 5-position. Key structural attributes include:

  • Imidazo[2,1-b]thiazole core: A bicyclic system comprising fused imidazole and thiazole rings.

  • Ethoxy group (-OCH₂CH₃): Introduces steric bulk and modulates electronic properties.

  • Aldehyde (-CHO): A reactive site for further functionalization via condensation or nucleophilic addition .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂S
Molecular Weight196.22 g/mol
CAS Number937617-11-3
SMILESCCOC1=C(N2C=CSC2=N1)C=O
XLogP31.2 (estimated)

Synthesis and Derivative Formation

Synthetic Routes

The compound is typically synthesized via Vilsmeier-Haack formylation of 6-ethoxyimidazo[2,1-b]thiazole intermediates. A representative pathway involves:

  • Formation of imidazo[2,1-b]thiazole scaffold: Reacting 2-aminothiazole with α-bromo ketones under basic conditions .

  • Ethoxylation: Introducing the ethoxy group via nucleophilic substitution or Williamson ether synthesis .

  • Formylation: Employing POCl₃ and DMF in the Vilsmeier-Haack reaction to install the aldehyde group at position 5 .

Table 2: Reaction Yields for Key Steps

StepYield (%)Conditions
Cyclization to imidazothiazole72–82Reflux, EtOH, 6–8 hrs
Ethoxylation85–90K₂CO₃, DMF, 60°C
Vilsmeier-Haack formylation65–75POCl₃, DMF, 0°C

Derivative Synthesis

The aldehyde group enables diverse derivatization:

  • Schiff bases: Condensation with primary amines yields imines, enhancing biological activity .

  • Thiazolidinones: Reaction with thioacetic acid produces 4-thiazolidinone derivatives, explored for antimicrobial applications .

  • Hydrazones: Hydrazine derivatives exhibit potential anticancer properties .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1665 cm⁻¹ (C=O stretch) .

  • ¹H NMR (DMSO-d₆): Signals at δ 2.34–2.44 ppm (ethoxy CH₃), δ 7.45–8.22 ppm (aromatic protons), and δ 9.85 ppm (aldehyde proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 196.22 (M⁺) .

Lipophilicity and Solubility

Experimental logP values for analogous imidazothiazoles range from 1.8–2.5, indicating moderate lipophilicity . Aqueous solubility is limited (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for biological assays .

Biological Activities and Mechanisms

Anticancer Properties

Imidazothiazole derivatives exhibit G₂/M phase cell cycle arrest and tubulin polymerization inhibition . For example:

  • Compound 7a: IC₅₀ = 2.01 µM against HT-29 colon cancer cells .

  • Compound 11e: Induces 43% G₂/M arrest in MIAPaCa-2 cells via cyclin B1 upregulation .

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood
StorageTight container, dry, −20°C

Applications in Drug Discovery

Lead Compound Optimization

The aldehyde moiety serves as a handle for:

  • Structure-Activity Relationship (SAR) studies: Introducing substituents to enhance potency or reduce toxicity .

  • Prodrug development: Converting the aldehyde to hydrazones or oximes for improved bioavailability .

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